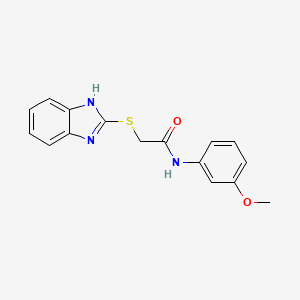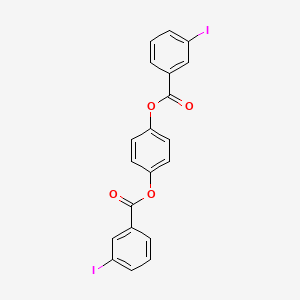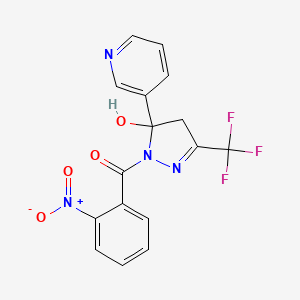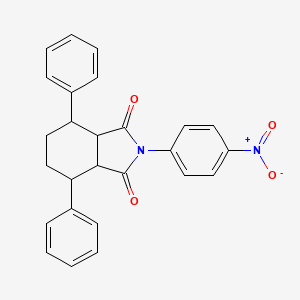
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is notable for its unique structure, which includes a bromothiophene moiety, a fluorophenyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.
Introduction of the bromothiophene moiety: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Incorporation of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.
Final assembly and purification: The final compound is assembled through a series of coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromothiophene moiety, where nucleophiles such as amines or thiols replace the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, NBS), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
- **2-Amino-4-(3-nitrophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquin
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a chlorophenyl group instead of a fluorophenyl group and may exhibit different biological activities.
Eigenschaften
Molekularformel |
C22H19BrFN3OS |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
2-amino-4-(5-bromothiophen-2-yl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19BrFN3OS/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(23)29-17)14(11-25)21(26)27(15)13-5-3-12(24)4-6-13/h3-8,19H,9-10,26H2,1-2H3 |
InChI-Schlüssel |
JWPPTFHATRORKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15013000.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)
![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)

![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)

![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)

